8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide
Overview
Description
8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. This compound has been studied extensively due to its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide involves its binding to the active site of PKC and CDK4. This binding inhibits the activity of these enzymes, which in turn leads to the inhibition of cell proliferation and differentiation. The exact mechanism of inhibition is not fully understood and requires further research.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of PKC and CDK4, as mentioned earlier. Physiologically, it has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide in lab experiments is its specificity for PKC and CDK4. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Scientific Research Applications
8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4). These enzymes play important roles in cell proliferation and differentiation, and their dysregulation has been linked to various diseases such as cancer and Alzheimer's disease. Therefore, this compound has potential applications in the development of therapies for these diseases.
properties
IUPAC Name |
8-chloro-N-cyclopropyl-2-(2-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-12-5-2-3-6-14(12)18-11-16(20(24)22-13-9-10-13)15-7-4-8-17(21)19(15)23-18/h2-8,11,13H,9-10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMBVMEXZUWTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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